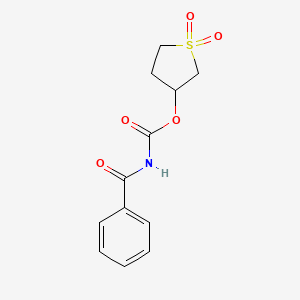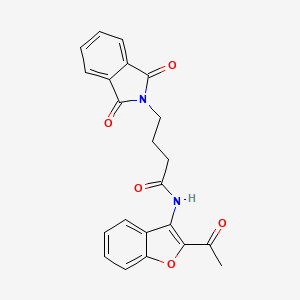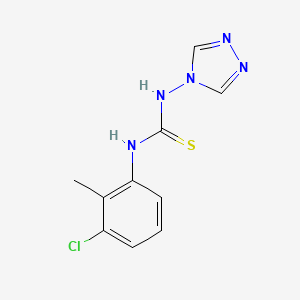![molecular formula C12H10ClF2N3O2 B11501458 N-{4-[chloro(difluoro)methoxy]phenyl}-2-(1H-imidazol-1-yl)acetamide](/img/structure/B11501458.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(1H-imidazol-1-yl)acetamide is a synthetic organic compound that features a unique combination of functional groups, including a chloro(difluoro)methoxy group attached to a phenyl ring and an imidazole moiety linked via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-2-(1H-imidazol-1-yl)acetamide typically involves multiple steps:
-
Formation of the Chloro(difluoro)methoxy Phenyl Intermediate
Starting Material: 4-hydroxyphenyl compound.
Reagents: Chlorodifluoromethane, base (e.g., potassium carbonate), and a suitable solvent (e.g., dimethylformamide).
Conditions: The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the chloro(difluoro)methoxy group.
-
Synthesis of the Imidazole Derivative
Starting Material: Imidazole.
Reagents: Acetic anhydride, base (e.g., sodium hydroxide), and a suitable solvent (e.g., ethanol).
Conditions: The reaction is performed at elevated temperatures to ensure the formation of the imidazole-acetamide intermediate.
-
Coupling Reaction
Starting Materials: Chloro(difluoro)methoxy phenyl intermediate and imidazole-acetamide intermediate.
Reagents: Coupling agents (e.g., EDCI, HOBt), base (e.g., triethylamine), and a suitable solvent (e.g., dichloromethane).
Conditions: The reaction is carried out at room temperature under inert atmosphere to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Reagents: Halogenating agents (e.g., N-chlorosuccinimide), nucleophiles (e.g., amines, thiols).
Conditions: Typically carried out in polar aprotic solvents (e.g., acetonitrile) at moderate temperatures.
Products: Substituted derivatives with various functional groups replacing the chloro(difluoro)methoxy group.
-
Oxidation Reactions
Reagents: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Conditions: Conducted in solvents like dichloromethane or acetonitrile at low temperatures.
Products: Oxidized forms of the compound, potentially altering the imidazole ring or the phenyl group.
-
Reduction Reactions
Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Conditions: Performed in solvents like tetrahydrofuran or ethanol at low to moderate temperatures.
Products: Reduced derivatives, possibly affecting the acetamide or imidazole moieties.
Scientific Research Applications
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(1H-imidazol-1-yl)acetamide has diverse applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as a biochemical probe.
- Used in studies involving enzyme inhibition and protein binding.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Studied for its role in modulating biological pathways.
-
Industry
- Utilized in the development of advanced materials with specific properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-2-(1H-imidazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of enzymes. The chloro(difluoro)methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(1H-imidazol-1-yl)acetamide can be compared with other imidazole-containing compounds:
-
N-{4-(trifluoromethoxy)phenyl}-2-(1H-imidazol-1-yl)acetamide
- Similar structure but with a trifluoromethoxy group instead of chloro(difluoro)methoxy.
- Differences in reactivity and biological activity due to the variation in substituents.
-
N-{4-(methoxy)phenyl}-2-(1H-imidazol-1-yl)acetamide
- Contains a methoxy group, leading to different electronic and steric effects.
- Potentially different pharmacokinetic and pharmacodynamic properties.
-
N-{4-(chloromethoxy)phenyl}-2-(1H-imidazol-1-yl)acetamide
- Features a chloromethoxy group, which may alter its chemical reactivity and biological interactions.
- Comparison of the effects of different halogen substituents on the compound’s properties.
Properties
Molecular Formula |
C12H10ClF2N3O2 |
|---|---|
Molecular Weight |
301.67 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-imidazol-1-ylacetamide |
InChI |
InChI=1S/C12H10ClF2N3O2/c13-12(14,15)20-10-3-1-9(2-4-10)17-11(19)7-18-6-5-16-8-18/h1-6,8H,7H2,(H,17,19) |
InChI Key |
VWJXZDQFWNIRPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=CN=C2)OC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(cyanomethyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11501375.png)

![4-bromo-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B11501392.png)
![8-(3-fluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11501393.png)


![2-(dibenzo[b,d]furan-2-yl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11501416.png)
![ethyl 4-[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11501419.png)
![6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11501420.png)
![methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11501445.png)

![1-(2-cyclohexylethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11501450.png)

![5-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11501455.png)
